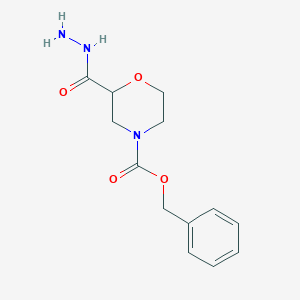Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
CAS No.: 1384429-09-7
Cat. No.: VC2578033
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1384429-09-7 |
|---|---|
| Molecular Formula | C13H17N3O4 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17) |
| Standard InChI Key | MOINEIASVCHVFJ-UHFFFAOYSA-N |
| SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |
| Canonical SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |
Introduction
Chemical Structure and Properties
Structural Features
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate contains a six-membered morpholine heterocycle with an oxygen at position 1 and a nitrogen at position 4. The compound features two key functional groups: a hydrazinecarbonyl (hydrazide) substituent at position 2 and a benzyloxycarbonyl group attached to the nitrogen at position 4. This structural arrangement creates a molecule with multiple reactive sites and potential pharmacophoric elements.
Chemical Identifiers and Physical Properties
The compound can be identified through several standard chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
| Property | Value |
|---|---|
| CAS Number | 1384429-09-7 |
| Molecular Formula | C₁₃H₁₇N₃O₄ |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate |
| SMILES | C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN |
| InChI | InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17) |
| InChIKey | MOINEIASVCHVFJ-UHFFFAOYSA-N |
The compound exists as a solid under standard conditions, with physical properties that reflect its polar functional groups and moderate molecular weight.
A 3. Structural Analysis
Key Functional Groups
The structural complexity of benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate arises from its three principal components:
-
Morpholine Ring: A six-membered heterocycle containing both oxygen and nitrogen atoms that provides a rigid scaffold with defined stereochemistry .
-
Hydrazide Group: The -C(O)NHNH₂ functionality at position 2 represents a highly reactive center capable of participating in numerous chemical transformations, particularly condensation reactions with carbonyl compounds.
-
Benzyloxycarbonyl (Cbz) Group: Attached to the morpholine nitrogen at position 4, this group serves as both a protecting group and a potential site for further functionalization .
Chemical Reactivity
Hydrazide Functionality
The hydrazide group in benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate represents a key reactive center that can participate in numerous transformations:
-
Condensation Reactions: Formation of hydrazones and acylhydrazones with aldehydes and ketones
-
Cyclization Reactions: Potential to form heterocyclic systems such as 1,3,4-oxadiazoles or 1,2,4-triazoles
-
Coordination Chemistry: Ability to act as a ligand for metal complexes due to the presence of multiple coordination sites
Benzyloxycarbonyl Group Reactivity
The benzyloxycarbonyl (Cbz) protecting group can be selectively cleaved under various conditions:
-
Catalytic hydrogenation (Pd/C, H₂)
-
Hydrobromic acid in acetic acid
-
Trimethylsilyl iodide
This selective deprotection capability makes the compound valuable for sequential synthetic transformations .
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate. Table 2 presents a comparison of key properties with closely related derivatives.
Table 2: Comparison of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate | 1384429-09-7 | C₁₃H₁₇N₃O₄ | 279.29 | Reference compound |
| Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135782-20-6 | C₁₃H₁₇NO₄ | 251.28 | Hydroxymethyl group at position 2 instead of hydrazide |
| 4-Benzyl-2-morpholinecarboxylic acid hydrochloride | 135072-15-0 | C₁₂H₁₆ClNO₃ | 257.71 | Carboxylic acid at position 2 and benzyl at position 4 |
| Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | 500702-97-6 | C₁₃H₁₇NO₄ | 251.28 | R-stereochemistry at position 2 with hydroxymethyl group |
Functional Group Variations
-
The hydrazide functionality in benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate introduces additional hydrogen bond donors and acceptors compared to the hydroxymethyl analogue .
-
The presence of the benzyloxycarbonyl group at position 4 distinguishes these compounds from simple morpholine derivatives and affects their lipophilicity and membrane permeability .
| Supplier | Catalog Number | Available Quantities | Price Range (2025) | Purity |
|---|---|---|---|---|
| Vulcanchem | VC2578033 | Not specified | Not specified | Research grade |
| Cymit Quimica | 3D-JFC42909 | 50 mg, 500 mg | €541.00 - €1,480.00 | Research grade |
The compound is typically supplied with a certificate of analysis confirming its identity and purity, making it suitable for research applications in medicinal chemistry and organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume